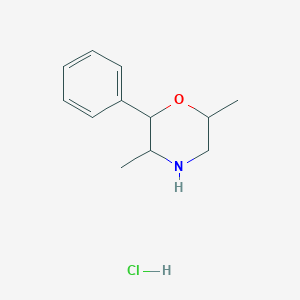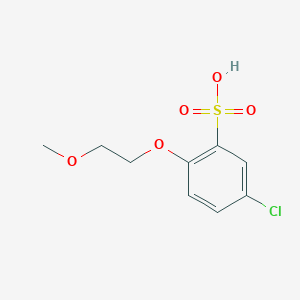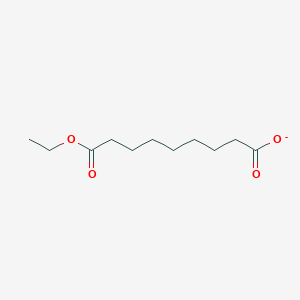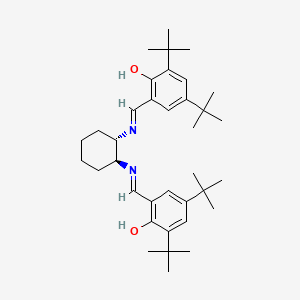
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, also known as (+)-DTBS, is an organosulfur compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and can be synthesized using a number of methods. (+)-DTBS is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has been studied for its potential role in the biochemical and physiological effects of certain drugs, as well as its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Catalytic Non-Enzymatic Kinetic Resolution
One significant application of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine and related compounds is in the catalytic non-enzymatic kinetic resolution (KR) of racemic substrates. This process is crucial for obtaining enantiopure compounds, which are essential in asymmetric synthesis. Traditional enzymatic methods for KR have been supplemented by non-enzymatic approaches due to advancements in chiral catalyst development, including those involving salicylidene-based ligands. These methods have shown high enantioselectivity and yield, making them vital in organic synthesis and the pharmaceutical industry (Pellissier, 2011).
Environmental Impact and Degradation
Research has also been conducted on the environmental occurrence and degradation processes of related compounds, such as methyl tert-butyl ether (MTBE), which shares structural similarities with this compound. Studies have focused on the decomposition of such compounds in cold plasma reactors, highlighting the potential environmental impact and the methods for mitigating pollution from these organic compounds (Hsieh et al., 2011).
Synthesis and Reactivity in Organic Chemistry
The synthesis and reactivity of compounds containing this compound or similar ligands are of significant interest in organic chemistry. These compounds are involved in forming half-sandwich complexes with group 8 metals, leading to diverse catalytic applications. The versatility of these complexes, including their roles in C-C coupling reactions, underscores the broad utility of salicylidene-based ligands in synthetic chemistry (Cadierno et al., 2004).
Antineoplastic Agent Development
In the pharmaceutical domain, derivatives of this compound have been explored for their potential as antineoplastic agents. A series of compounds have been developed that exhibit cytotoxic properties, potentially more potent than contemporary cancer drugs. These compounds have been shown to induce apoptosis, generate reactive oxygen species, and affect mitochondrial functions, highlighting their potential as cancer therapeutics (Hossain et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3/t29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNXDGNCEBQLGC-KYJUHHDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115810 |
Source


|
| Record name | 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135616-36-3 |
Source


|
| Record name | 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the structure of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine influence its ability to form complexes with metals?
A: this compound acts as a tetradentate ligand, meaning it can bind to a metal center through four donor atoms. [] The molecule features two nitrogen atoms from the imine groups and two oxygen atoms from the phenolic groups, all available for coordination. This arrangement allows it to form stable complexes with various transition metals like Nickel(II) and Copper(II). [] The bulky tert-butyl groups on the ligand's structure influence the complex's geometry and steric environment, which can affect its reactivity and catalytic properties. []
Q2: What spectroscopic techniques have been used to characterize this compound and its metal complexes?
A: A combination of spectroscopic techniques has been employed to study this compound and its metal complexes. Researchers used infrared (IR) spectroscopy, vibrational circular dichroism (VCD), UV-Vis spectroscopy, and electronic circular dichroism (ECD) to analyze the ligand and its complexes. [] These techniques provide information about the molecule's vibrational modes, electronic transitions, and chiral properties. Additionally, Raman spectroscopy and the newly developed ECD-circularly polarized Raman (eCP-Raman) spectroscopy have also been used to investigate the metal complexes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)
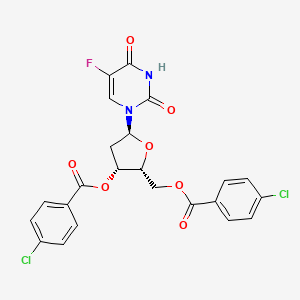
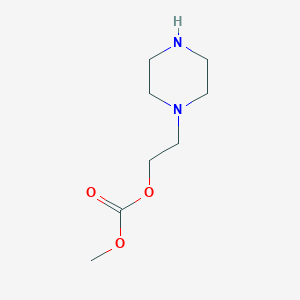
![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)

